4-Acetyl-4'-methylbiphenyl
Overview
Description
4-Acetyl-4'-methylbiphenyl is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Mutagenicity and Carcinogenicity Studies
4-Acetyl-4'-methylbiphenyl, through its derivatives like 4-aminobiphenyl and 4-acetylaminobiphenyl, has been studied for its mutagenic and carcinogenic properties. Dang and Mcqueen (1999) investigated the role of acetylation in the biotransformation of 4-aminobiphenyl to reactive intermediates, establishing a correlation between increased bacterial NAT/OAT activity and increased mutagenicity of 4-ABP (Dang & Mcqueen, 1999). Additionally, Flammang et al. (1992) examined DNA adduct levels in mouse strains with different acetylator phenotypes following chronic administration of 4-aminobiphenyl, suggesting a role of acetylator phenotype in DNA damage (Flammang et al., 1992).
Role in Alzheimer's Disease
4-Phenylbutyrate, a derivative, was explored by Ricobaraza et al. (2009) for its neuroprotective effects and potential as a treatment for Alzheimer’s Disease. They found that it reversed spatial learning and memory deficits in mouse models of Alzheimer's Disease without altering β-amyloid burden (Ricobaraza et al., 2009).
Antitumor Activities
This compound and its derivatives have been studied in the context of antitumor activities. Chua et al. (1999) synthesized N-Acyl derivatives of arylamines and confirmed N-acetylation as a major metabolic transformation, impacting the chemotherapeutic effectiveness (Chua et al., 1999).
Catalytic Applications
The compound's catalytic applications were investigated by Shen et al. (2000), who explored the methylation of 4-methylbiphenyl with methanol using zeolites as catalysts, showing moderate selectivity to 4,4'-dimethylbiphenyl under certain conditions (Shen et al., 2000).
DNA-Binding and Biological Activities
Tahir et al. (2015) synthesized new acylthioureas and studied their DNA interaction and biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015).
Anti-Inflammatory and Analgesic Activities
Rathi et al. (2006) evaluated a new class of 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives for their anti-inflammatory and analgesic activities in animal models of inflammation (Rathi et al., 2006).
Safety and Hazards
4-Acetyl-4’-methylbiphenyl may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid breathing dust, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Properties
IUPAC Name |
1-[4-(4-methylphenyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-3-5-14(6-4-11)15-9-7-13(8-10-15)12(2)16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIQQKORSMFYPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401710 | |
Record name | 4-Acetyl-4'-methylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5748-38-9 | |
Record name | 4-Acetyl-4'-methylbiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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